molecular formula C12H13FN2O B2372180 (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2093471-68-0

(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B2372180
CAS No.: 2093471-68-0
M. Wt: 220.247
InChI Key: FFVIFPVFBDXDKZ-WVSHTKLVSA-N
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Description

(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol is a cyclobutane derivative with a cyano group and a fluorophenyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl halide and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorophenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets. The cyano group and fluorophenyl group may play a role in binding to target proteins or enzymes, affecting their function and leading to the compound’s observed effects. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s)-3-{[Cyano(4-chlorophenyl)amino]methyl}cyclobutan-1-ol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (1s,3s)-3-{[Cyano(4-bromophenyl)amino]methyl}cyclobutan-1-ol: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs.

Properties

IUPAC Name

(4-fluorophenyl)-[(3-hydroxycyclobutyl)methyl]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-10-1-3-11(4-2-10)15(8-14)7-9-5-12(16)6-9/h1-4,9,12,16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVIFPVFBDXDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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